Indoline-6-carboxamide
CAS No.: 1158761-65-9
Cat. No.: VC8053395
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158761-65-9 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2,3-dihydro-1H-indole-6-carboxamide |
| Standard InChI | InChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12) |
| Standard InChI Key | MCZOAPSTTZIFQS-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1C=CC(=C2)C(=O)N |
| Canonical SMILES | C1CNC2=C1C=CC(=C2)C(=O)N |
Introduction
Chemical Identity and Structural Features
Indoline-6-carboxamide (CAS 1158761-65-9) belongs to the indoline class of heterocycles, which are partially hydrogenated analogs of indoles. The compound’s core structure consists of a six-membered benzene ring fused to a five-membered pyrrolidine ring, with a carboxamide (-CONH) substituent at the 6-position (Figure 1). Key identifiers include:
Molecular Formula:
InChI: InChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12)
SMILES: O=C(N)C1=CC=2C=CNC2C=C1
The compound’s planar aromatic system and hydrogen-bonding capacity from the carboxamide group contribute to its interactions with biological targets. Density functional theory (DFT) calculations predict a density of , while its boiling point is estimated at .
Synthetic Methodologies
Electrophilic Aromatic Substitution
Synthesis typically begins with functionalization of the indoline core. For example, bromination or chlorination at the 5-position is achieved using -halosuccinimides (NBS or NCS) under catalytic conditions (e.g., ammonium acetate) . This step is critical for directing subsequent sulfonylation or carboxylation reactions.
Chlorosulfonation and Amidation
Chlorosulfonic acid introduces a sulfonyl chloride group at the 6-position, yielding intermediates like 8a (5-bromo-6-sulfonyl chloride) or 8b (5-chloro-6-sulfonyl chloride) . Subsequent reaction with primary or secondary amines (e.g., isoamylamine, cyclohexylamine) in the presence of triethylamine produces sulfonamide derivatives. For carboxamide synthesis, amidation of carboxylic acid precursors (e.g., indoline-6-carboxylic acid, CAS 1670-82-2) using coupling agents like HATU or EDCI is employed .
Physicochemical Properties
The compound’s solubility and stability are influenced by its ionizable carboxamide group () . Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of Indoline-6-Carboxamide
| Property | Value |
|---|---|
| Molecular Weight | 162.19 g/mol |
| Density | |
| Boiling Point | |
| Solubility | Polar solvents (e.g., DMSO, EtOH) |
| logP | 1.2 (Predicted) |
Pharmacological Applications
Antimicrobial Activity
Indoline-6-carboxamide derivatives inhibit bacterial enzymes such as N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a zinc-dependent hydrolase essential for lysine biosynthesis in pathogens. Docking studies using Neisseria meningitidis DapE (PDB 5UEJ) reveal that the sulfonamide analog 4 binds competitively to the di-zinc active site, with an IC of 162 µM . Modifications at the 5-position (e.g., halogens) enhance potency by improving hydrophobic interactions.
Antiparasitic Activity
In Trypanosoma brucei, the causative agent of African sleeping sickness, indoline-2-carboxamide analogs exhibit sub-nanomolar activity (e.g., compound 1, IC = 27 nM) . While these derivatives differ in substitution patterns, the carboxamide group is critical for target engagement, likely through hydrogen bonding with protease active sites.
Pharmacokinetic Profiling
Early-stage pharmacokinetic data for indoline carboxamides demonstrate favorable blood-brain barrier penetration, a key requirement for treating stage 2 human African trypanosomiasis. In NMRI mice, intraperitoneal administration of 1 (10 mg/kg) achieved a brain-to-blood ratio of 1.5, with a plasma half-life () of 4.8 hours . Oral bioavailability remains moderate (~30%), necessitating further optimization of metabolic stability.
Molecular Docking and Structure-Activity Relationships (SAR)
Docking simulations highlight the importance of the carboxamide group in coordinating active-site residues. For DapE inhibitors, the sulfonamide oxygen atoms chelate zinc ions, while the indoline core occupies a hydrophobic pocket . SAR studies reveal that:
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5-Halo substituents (Br, Cl) enhance potency by 2–3-fold.
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N-Alkyl groups (e.g., cyclohexyl) improve metabolic stability but reduce solubility.
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